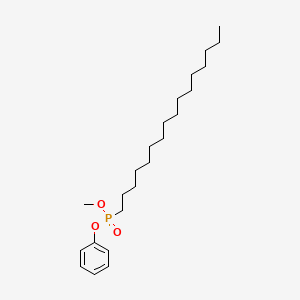

Methyl phenyl hexadecylphosphonate

Description

Properties

CAS No. |

113705-28-5 |

|---|---|

Molecular Formula |

C23H41O3P |

Molecular Weight |

396.5 g/mol |

IUPAC Name |

[hexadecyl(methoxy)phosphoryl]oxybenzene |

InChI |

InChI=1S/C23H41O3P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-27(24,25-2)26-23-20-17-16-18-21-23/h16-18,20-21H,3-15,19,22H2,1-2H3 |

InChI Key |

KGTWLQDSXWTXGS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCP(=O)(OC)OC1=CC=CC=C1 |

Origin of Product |

United States |

Synthesis of Methyl Phenyl Hexadecylphosphonate

The synthesis of an unsymmetrical or mixed phosphonate (B1237965) ester like methyl phenyl hexadecylphosphonate requires a strategy that allows for the sequential and controlled introduction of the different alkoxy and aryloxy groups. A common and effective approach involves the initial synthesis of a symmetrical dialkyl phosphonate followed by a selective substitution reaction.

A plausible multi-step synthesis for this compound is outlined below:

Step 1: Synthesis of Diethyl Hexadecylphosphonate via the Michaelis-Arbuzov Reaction

The synthesis would likely begin with the Michaelis-Arbuzov reaction, a cornerstone in C-P bond formation. This reaction involves the treatment of a trialkyl phosphite (B83602), such as triethyl phosphite, with an alkyl halide. In this case, 1-bromohexadecane (B154569) would be the appropriate alkyl halide.

Reactants: Triethyl phosphite and 1-bromohexadecane.

Reaction: The nucleophilic phosphorus atom of the triethyl phosphite attacks the electrophilic carbon of 1-bromohexadecane, displacing the bromide ion. The resulting intermediate then undergoes a dealkylation step, typically through attack by the displaced bromide ion on one of the ethyl groups, to yield the stable diethyl hexadecylphosphonate.

Product: Diethyl hexadecylphosphonate.

Step 2: Selective Monodealkylation and Chlorination

To create a reactive intermediate for the introduction of the phenyl group, one of the ethyl groups of diethyl hexadecylphosphonate needs to be selectively removed and replaced with a chlorine atom. This can be achieved by reacting the diethyl hexadecylphosphonate with a chlorinating agent like oxalyl chloride or thionyl chloride.

Reactant: Diethyl hexadecylphosphonate.

Reaction: The reaction selectively removes one of the ethyl groups and introduces a chlorine atom, forming a phosphonochloridate.

Product: Ethyl hexadecylphosphonochloridate.

Step 3: Reaction with Phenol (B47542) (Phenolysis)

The resulting ethyl hexadecylphosphonochloridate is a reactive electrophile that can then be treated with phenol in the presence of a base (like pyridine (B92270) or triethylamine) to introduce the phenoxy group.

Reactants: Ethyl hexadecylphosphonochloridate and phenol.

Reaction: The phenoxide ion, formed in situ, acts as a nucleophile and attacks the electrophilic phosphorus center, displacing the chloride ion.

Product: Ethyl phenyl hexadecylphosphonate.

Step 4: Transesterification to Introduce the Methyl Group

The final step involves replacing the remaining ethyl group with a methyl group. This can be accomplished through a transesterification reaction.

Reactants: Ethyl phenyl hexadecylphosphonate and a source of methoxide (B1231860), such as sodium methoxide in methanol (B129727).

Reaction: The methoxide ion attacks the phosphorus center, leading to the displacement of the ethoxide group. The reaction equilibrium is driven by using a large excess of methanol.

Product: this compound.

An alternative and more direct modern approach for the synthesis of mixed alkyl aryl phosphonates involves the direct aryloxylation of a dialkyl phosphonate. osti.gov For instance, diethyl hexadecylphosphonate could potentially be reacted directly with phenol under specific catalytic conditions, such as copper-catalyzed arylation, to form the ethyl phenyl hexadecylphosphonate, which would then proceed to the final transesterification step. acs.org

Chemical and Physical Properties

| Property | Predicted Value / Description |

| Molecular Formula | C23H41O3P |

| Molecular Weight | 412.54 g/mol |

| Appearance | Likely a waxy solid or viscous liquid at room temperature. |

| Solubility | Expected to be poorly soluble in water due to the long hydrophobic hexadecyl chain. It should be soluble in nonpolar organic solvents like hexanes and toluene, and moderately soluble in polar organic solvents like ethanol (B145695) and dichloromethane. |

| Boiling Point | High, likely above 300 °C, due to its high molecular weight and polarity. |

| Melting Point | Dependent on the purity and crystalline structure, but expected to be in the range of a low-melting solid. |

| Stability | The C-P bond is very stable. The P-O-C (ester) bonds are susceptible to hydrolysis under acidic or basic conditions, though generally more resistant than phosphate (B84403) esters. researchgate.net |

The amphiphilic nature of methyl phenyl hexadecylphosphonate, with its polar phosphonate (B1237965) head and long nonpolar alkyl tail, suggests it may exhibit surfactant properties and could form micelles or other self-assembled structures in appropriate solvents.

Research Findings

Classical and Contemporary Approaches to P-C Bond Formation

The formation of the robust phosphorus-carbon bond is central to the synthesis of all phosphonates. Over the decades, a range of reliable methods has been established, each with distinct advantages and substrate scopes. These techniques have been refined and supplemented by modern catalytic systems that offer milder reaction conditions and broader functional group tolerance.

The Michaelis-Arbuzov reaction, first reported in 1898, stands as the most fundamental and widely utilized method for synthesizing phosphonate esters. nih.govnih.govchemeurope.comwikipedia.org The classical version of this reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide. wikipedia.org The reaction proceeds via a two-step SN2 mechanism. nih.govchemeurope.com Initially, the nucleophilic phosphorus atom of the phosphite attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a quasi-phosphonium salt intermediate. wikipedia.orgyoutube.com In the second step, the displaced halide anion attacks one of the alkoxy carbons of the phosphonium (B103445) intermediate, leading to the formation of a pentavalent phosphonate ester and a new alkyl halide. nih.govchemeurope.com

The general reactivity for alkyl halides in this reaction is RI > RBr > RCl. chemeurope.com While effective for many substrates, the classical Michaelis-Arbuzov reaction often requires high temperatures, typically between 120°C and 160°C. wikipedia.org To broaden its applicability and improve reaction conditions, several variants have been developed. The use of Lewis acid catalysts can facilitate the reaction at lower temperatures. nih.govnih.gov Another significant modification is the Silyl-Arbuzov reaction, which employs silyl (B83357) phosphites, such as tris(trimethylsilyl)phosphite. nih.gov This variant interestingly shows a reversed order of alkyl halide reactivity (RCl > RBr > RI) compared to the classic reaction. nih.gov

Table 1: Overview of the Michaelis-Arbuzov Reaction

| Feature | Description |

|---|---|

| Reaction Type | Nucleophilic substitution for P-C bond formation |

| Reactants | Trialkyl phosphite and an alkyl halide |

| Product | Dialkyl alkylphosphonate |

| Intermediate | Quasiphosphonium salt |

| Mechanism | Two-step SN2 process |

The Pudovik reaction is a powerful strategy for forming α-hydroxyphosphonates and α-aminophosphonates through the addition of a dialkyl phosphite (a compound with a P-H bond) across a carbon-oxygen or carbon-nitrogen double bond. csic.eswikipedia.org This hydrophosphonylation process represents one of the most direct methods for constructing a P-C bond, particularly for synthesizing molecules with functionality at the α-carbon. csic.es The reaction can be catalyzed by either bases or, less commonly, acids. wikipedia.orgmdpi.com

In a typical base-catalyzed Pudovik reaction, the base assists in generating a more nucleophilic phosphite anion, which then attacks the electrophilic carbon of a carbonyl group (in an aldehyde or ketone) or an imine. csic.eswikipedia.org The resulting intermediate is then protonated to yield the final α-hydroxy or α-amino phosphonate. csic.es The development of asymmetric catalytic versions of the Pudovik reaction has been a significant area of research, enabling the synthesis of chiral phosphonates with high enantioselectivity. csic.esresearchgate.net

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and their application to P-C bond formation provides a versatile route to aryl and vinyl phosphonates, which are often difficult to synthesize via the classical Michaelis-Arbuzov reaction. organic-chemistry.orgnobelprize.org The Hirao reaction is a prominent example, involving the coupling of H-phosphonates with aryl or vinyl halides. organic-chemistry.orgrsc.org

The general catalytic cycle for these reactions mirrors other palladium-catalyzed cross-couplings like the Suzuki and Negishi reactions. nobelprize.org It typically begins with the oxidative addition of an aryl or vinyl halide to a Pd(0) complex. nobelprize.org This is followed by a transmetalation step or, in the case of the Hirao reaction, deprotonation and coordination of the phosphite. The final step is reductive elimination, which forms the new P-C bond and regenerates the active Pd(0) catalyst. nobelprize.org A variety of palladium sources, such as Pd(OAc)₂ and Pd(PPh₃)₄, along with specialized phosphine (B1218219) ligands like Xantphos, have been employed to optimize these transformations, often achieving high yields under mild conditions. organic-chemistry.orgnih.gov Microwave irradiation has been shown to accelerate these couplings, with some reactions reaching completion in under 10 minutes. organic-chemistry.org

Table 2: Comparison of P-C Bond Formation Reactions

| Reaction | Key Feature | Common Substrates | Product Type |

|---|---|---|---|

| Michaelis-Arbuzov | Forms P-C bond from P-O compound | Trialkyl phosphite, Alkyl halide | Alkylphosphonate |

| Pudovik Reaction | Addition of P-H across a π-bond | Dialkyl phosphite, Aldehyde/Imine | α-Hydroxy/α-Aminophosphonate |

| Hirao Reaction | Pd-catalyzed cross-coupling | H-phosphonate, Aryl/Vinyl halide | Aryl/Vinylphosphonate |

In the quest for more sustainable and "green" chemical processes, photochemical and electrochemical methods for phosphonate synthesis have emerged as powerful alternatives to traditional thermal reactions. rsc.orgresearchgate.net Visible-light photoredox catalysis enables the formation of C(sp²)-P bonds under exceptionally mild conditions. acs.org This strategy typically involves the generation of a highly reactive aryl radical from an aryl halide via a single-electron transfer (SET) from an excited photocatalyst. acs.org This radical can then be trapped by a phosphorus nucleophile to form the desired aryl phosphonate. acs.org

Electrochemical synthesis offers another modern approach that avoids the need for chemical oxidants or transition metal catalysts. organic-chemistry.orgorganic-chemistry.org For instance, the electrochemical cross-coupling of aryl bromides with dialkyl phosphites can be performed at room temperature in an undivided cell using inexpensive carbon electrodes. organic-chemistry.org These methods represent a significant advance, providing access to complex phosphonates while minimizing waste and energy consumption. organic-chemistry.org

Targeted Synthesis of Asymmetric Phosphonate Esters

The synthesis of asymmetric phosphonates, where the phosphorus atom or an adjacent carbon is a stereocenter, is of great importance. The development of stereocontrolled methods allows for the preparation of enantiomerically enriched phosphonates, which is crucial for various applications.

The creation of phosphonate esters with specific and varied substituents, such as in this compound, relies on a toolbox of synthetic strategies capable of introducing diverse alkyl and aryl groups onto the phosphorus center.

Introduction of Alkyl Groups: The Michaelis-Arbuzov reaction is the quintessential method for introducing a wide range of alkyl groups. nih.govwikipedia.org By selecting the appropriate alkyl halide (e.g., 1-bromohexadecane), a long alkyl chain like hexadecyl can be readily attached to the phosphorus atom.

Introduction of Aryl Groups: Aryl groups are typically installed using methods other than the classical Michaelis-Arbuzov reaction, as aryl halides are generally unreactive. chemeurope.com Palladium-catalyzed cross-coupling reactions, such as the Hirao coupling, are highly effective for this purpose, reacting an H-phosphonate with an aryl halide (e.g., iodobenzene) to form an arylphosphonate. organic-chemistry.org Alternatively, one can start with an aryl-containing phosphorus compound, such as phenylphosphinic acid, and build the ester moieties from there. nih.gov

Synthesis of Mixed Esters: Creating mixed phosphonate esters, which contain different groups attached to the phosphorus-bound oxygens (e.g., a methyl and a phenyl group, though in the target compound the phenyl is directly on the phosphorus), can be challenging. Recent methods have focused on the direct functionalization of dialkyl phosphonates. researchgate.net For example, a pre-formed dialkyl phosphonate can be reacted with a phenol (B47542) in the presence of an activating agent like triflic anhydride (B1165640) to generate a mixed alkyl aryl phosphonate. researchgate.net The synthesis of asymmetric phosphonamidates, where one ester group is replaced by an amino acid moiety, has also been developed using phosphonylaminium salts, demonstrating the high level of control achievable in modern organophosphorus chemistry. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name | Formula/Type |

|---|---|

| This compound | C₂₃H₄₁O₃P |

| Trialkyl phosphite | P(OR)₃ |

| Alkyl halide | R-X (X=Cl, Br, I) |

| Quasiphosphonium salt | [R-P(OR)₃]⁺X⁻ |

| Phosphonate ester | R'-PO(OR)₂ |

| Tris(trimethylsilyl)phosphite | P(OSi(CH₃)₃)₃ |

| Dialkyl phosphite | HPO(OR)₂ |

| α-Hydroxyphosphonate | R'CH(OH)-PO(OR)₂ |

| α-Aminophosphonate | R'CH(NHR'')-PO(OR)₂ |

| Imine | R'=N-R'' |

| Aryl halide | Ar-X |

| Vinyl halide | R₂C=CR-X |

| Pd(OAc)₂ | Palladium(II) acetate |

| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) |

| Xantphos | 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene |

| Phenylphosphinic acid | C₆H₅P(O)(H)OH |

Stereoselective Synthesis of Phosphonate Esters

The stereoselective synthesis of phosphonate esters, yielding products with a specific three-dimensional arrangement of atoms, is crucial for the development of chiral phosphonate-based drugs and catalysts. Asymmetric catalysis has emerged as a powerful tool in this endeavor. organic-chemistry.orgmdpi.comorganic-chemistry.org Catalytic asymmetric methods for producing C-chiral phosphonates often involve the phosphonylation of compounds containing a C=X (where X is O, N, or C) bond. organic-chemistry.org

Key strategies in stereoselective phosphonate synthesis include:

Asymmetric Hydrogenation: The enantioselective hydrogenation of α,β-unsaturated phosphonates is a well-established method for creating chiral phosphonates. google.com

Asymmetric Addition Reactions: This includes the phospha-Michael reaction, where a phosphonate is added to an α,β-unsaturated compound, and the phospha-Mannich reaction, a three-component reaction between an aldehyde, an amine, and a phosphonate. organic-chemistry.orgmlsu.ac.in Chiral catalysts, such as metal complexes with chiral ligands or organocatalysts, are employed to control the stereochemical outcome. organic-chemistry.org

Phosphonate-Directed Catalytic Asymmetric Hydroboration: The phosphonate group itself can act as a directing group to guide the enantioselective hydroboration of alkenes, leading to chiral tertiary boronic esters which are versatile intermediates for further transformations. youtube.comnih.govnih.gov

Table 1: Comparison of Catalytic Asymmetric Methods for Phosphonate Synthesis

| Method | Key Features | Typical Substrates | Catalyst Type |

| Asymmetric Hydrogenation | High enantioselectivity for specific substrates. | α,β-Unsaturated phosphonates | Chiral metal complexes (e.g., Rh, Ru) |

| Asymmetric Phospha-Michael Addition | Formation of C-P and C-C bonds. | α,β-Unsaturated carbonyls, nitriles | Chiral organocatalysts, metal complexes |

| Asymmetric Phospha-Mannich Reaction | Three-component reaction for α-aminophosphonates. | Aldehydes, amines, phosphonates | Chiral Brønsted acids, metal complexes |

| Phosphonate-Directed Hydroboration | Phosphonate group directs stereochemistry. | Allylic and vinylic phosphonates | Chiral Rhodium complexes |

Synthesis of this compound Precursors and Analogs

The synthesis of a specific, unsymmetrical phosphonate like this compound presents a significant challenge due to the need for selective introduction of three different groups onto the phosphorus center: a long alkyl chain (hexadecyl), a methyl ester, and a phenyl ester. The following sections explore methodologies that could be adapted for the synthesis of its precursors and analogs.

Incorporation of Long Alkyl Chains in Phosphonate Synthesis

The introduction of long alkyl chains, such as the C16 hexadecyl group, is a critical step. One effective method involves the direct phosphonylation of long-chain alkyl halides. For instance, long-chain n-alkylphosphonic acids can be synthesized by the phosphonylation of alkyl bromides with red phosphorus in a multiphase system. researchgate.net Another approach involves the Michaelis-Arbuzov reaction between a trialkyl phosphite and a long-chain alkyl halide, such as 1-bromohexadecane (B154569). This reaction, while classic, remains a reliable method for forming the C-P bond. organic-chemistry.org

More recently, methods for the chemoselective synthesis of long-chain alkyl-H-phosphinic acids have been developed via the one-pot alkylation/oxidation of red phosphorus, which can then be further functionalized. google.com The synthesis of dialkyl phosphates with long chains has also been achieved by reacting phosphorus oxychloride with a primary alcohol, followed by hydrolysis, offering a scalable process. libretexts.org

Table 2: Methods for Incorporating Long Alkyl Chains

| Method | Starting Materials | Key Features |

| Phosphonylation with Red Phosphorus | Alkyl Bromide, Red Phosphorus, Superbase | Direct formation of alkylphosphonic acid. |

| Michaelis-Arbuzov Reaction | Trialkyl Phosphite, Alkyl Halide | Forms a dialkyl alkylphosphonate. |

| Alkylation/Oxidation of Red Phosphorus | Alkyl Bromide, Red Phosphorus, Micellar Catalyst | Chemoselective synthesis of alkyl-H-phosphinic acids. |

| Reaction with Phosphorus Oxychloride | Primary Alcohol, POCl3 | Synthesis of dialkyl phosphates, adaptable for phosphonates. |

Regioselective and Chemoselective Phosphonylation Routes

Achieving the desired this compound structure necessitates highly selective reactions to differentiate between the methyl and phenyl ester groups.

A plausible synthetic route could start with hexadecylphosphonic dichloride. The two chlorine atoms on the phosphorus have different reactivities, which can be exploited for sequential esterification. A regioselective approach would involve the reaction of hexadecylphosphonic dichloride with one equivalent of methanol (B129727) at a low temperature, potentially in the presence of a base like triethylamine, to form the intermediate methyl hexadecylphosphonochloridate. This monochloridate could then be reacted with phenol to yield the final product. The success of this approach hinges on the ability to control the first substitution to prevent the formation of dimethyl hexadecylphosphonate.

Alternatively, a chemoselective strategy could be employed. One could start with a symmetrical dialkyl phosphonate, for example, diethyl hexadecylphosphonate, and selectively cleave one of the ethyl groups to generate a monoester. This monoester could then be reacted with a different alcohol, such as phenol, to form the mixed ester. Recent studies have demonstrated the synthesis of mixed alkyl aryl phosphonates through copper-catalyzed O-arylation of dialkyl phosphonates with diaryliodonium salts, offering a mild and selective route. organic-chemistry.orgresearchgate.net Another approach involves the activation of diethyl phosphonates with triflic anhydride, enabling flexible and iterative substitution with a range of nucleophiles, including phenols. google.com

Multi-component Reactions for Complex Phosphonate Structures

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules in a single step, enhancing atom economy and reducing synthesis time. mlsu.ac.in While many MCRs in phosphonate chemistry lead to heterocyclic structures, the principles can be adapted for acyclic systems.

For the synthesis of a complex acyclic phosphonate like this compound, a convergent MCR approach is conceivable, though challenging. A hypothetical MCR could involve the reaction of a hexadecyl-containing component, a methylating agent, a phenylating agent, and a phosphorus source under the influence of a suitable catalyst. However, controlling the connectivity to form the desired phosphonate ester would be a significant hurdle.

A more practical approach would be to use MCRs to generate key precursors. For instance, the Kabachnik-Fields reaction, a three-component reaction of an aldehyde, an amine, and a dialkyl phosphite, is a powerful tool for synthesizing α-aminophosphonates and could be adapted to create complex phosphonate backbones that are subsequently modified. mlsu.ac.in

Hydrolysis Kinetics and Mechanistic Pathways of Phosphonate Esters

Hydrolysis of phosphonate esters, the cleavage of a P-O-C bond by water, can proceed under acidic or basic conditions through several mechanistic pathways. wikipedia.org Due to the presence of two ester groups, these reactions typically occur in a consecutive, two-step process. nih.gov The rate and mechanism are significantly influenced by the reaction conditions and the structure of the phosphonate ester itself. nih.gov

Under acidic conditions, typically employing mineral acids like hydrochloric acid (HCl) or hydrobromic acid (HBr), the hydrolysis of phosphonate esters is a common preparative method for phosphonic acids. nih.govresearchgate.net The reaction is generally performed at elevated temperatures, often at reflux for extended periods. nih.gov The mechanism of acid-catalyzed hydrolysis is not singular and depends on the structure of the ester.

The primary pathways include:

AAc2 Mechanism : This is a bimolecular mechanism involving a nucleophilic attack by a water molecule on the protonated phosphorus center, leading to P-O bond cleavage. This is the most common route. nih.gov

AAl1 Mechanism : This is a unimolecular mechanism where the rate-determining step is the formation of a carbocation from the protonated ester, followed by rapid reaction with water. This pathway involves C-O bond cleavage and is substantiated for esters with substituents that can stabilize a positive charge, such as isopropyl groups. nih.govresearchgate.net

AAl2 Mechanism : A rarer bimolecular pathway that involves a nucleophilic attack by water on the α-carbon of the ester group, resulting in C-O bond cleavage. nih.gov

Studies have shown that the rates of acid-catalyzed hydrolysis for many weakly basic phosphonate esters can reach a maximum in moderately concentrated acid (1.5-8 M) before decreasing. acs.org Trifluoromethanesulfonic acid (TfOH) has also been developed as an effective catalyst for the hydrolysis of a range of alkyl-, alkenyl-, and aryl-substituted phosphonates at elevated temperatures. organic-chemistry.orgacs.org

In alkaline conditions, the hydrolysis of phosphonate esters is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic phosphorus atom. nih.gov This process almost invariably proceeds through P-O bond cleavage. nih.gov The reaction is analogous to the saponification of carboxylic esters but with distinct characteristics due to the tetrahedral phosphorus center.

The generally accepted mechanism involves the formation of a pentacoordinate, trigonal bipyramidal intermediate. thieme-connect.delibretexts.org For most acyclic phosphate (B84403) and phosphonate esters, the reaction proceeds with inversion of configuration at the phosphorus center, which supports a direct substitution pathway (akin to an SN2 reaction) involving a trigonal bipyramidal transition state rather than a stable intermediate. thieme-connect.delibretexts.org

The rate of phosphonate ester hydrolysis is highly dependent on the steric and electronic nature of the substituents attached to the phosphorus atom and the ester's alkoxy groups.

Under Acidic Conditions : It has been observed that polar and steric effects have a relatively small influence on the rate of acid-catalyzed hydrolysis compared to their impact under basic conditions. nih.gov However, specific studies on α-hydroxy-benzylphosphonates found that electron-withdrawing groups on the phenyl ring increase the reaction rate, while electron-releasing groups slow down the hydrolysis. nih.govresearchgate.net In a separate investigation, an isopropyl phosphonate derivative was found to hydrolyze faster than the corresponding methyl ester during acid catalysis. nih.gov

Under Basic Conditions : The influence of substituents is significantly more pronounced in base-catalyzed hydrolysis. A clear example is the comparison between a methyl phosphonate ester and its isopropyl derivative; the methyl ester was found to hydrolyze approximately 1000 times faster. nih.gov This substantial difference highlights the sensitivity of the base-catalyzed pathway to steric hindrance around the phosphorus center, which impedes the approach of the hydroxide nucleophile.

Table 1: Influence of Substituents on Phosphonate Ester Hydrolysis Rates

| Condition | Substituent Effect | Observation | Reference |

|---|---|---|---|

| Acid-Catalyzed | Electronic (Aryl) | Electron-withdrawing groups increase the rate; electron-releasing groups decrease the rate. | nih.govresearchgate.net |

| Steric (Alkyl) | Isopropyl ester hydrolyzes faster than methyl ester. | nih.gov |

| Base-Catalyzed | Steric (Alkyl) | Methyl ester hydrolyzes ~1000x faster than isopropyl ester. | nih.gov |

Transesterification Reactions of Phosphonate Esters

Transesterification is a process where one alkoxy group of an ester is exchanged for another by reaction with an alcohol. This reaction is a key method for modifying the ester group of a phosphonate without affecting the core P-C bond, providing access to a wide variety of mixed and functionalized phosphonate esters. acs.org

Nucleophilic transesterification involves the attack of an alcohol on the phosphorus center of the phosphonate ester. The reaction can be uncatalyzed, particularly with highly reactive phosphonates or alcohols, but it is often promoted by either acid or base.

A notable example is the transesterification of alkylpinacol phosphonates. The ring strain in these cyclic esters makes them susceptible to ring-opening when treated with an alcohol, such as methanol, under acidic conditions. acs.orgnih.gov This reaction provides an efficient route to phosphonic acid monomethyl esters. acs.orgnih.gov

The stereochemistry of nucleophilic substitution at the phosphorus atom often proceeds with inversion of configuration, consistent with an SN2(P) type mechanism. researchgate.net This involves the formation of a pentacoordinate transition state or intermediate where the incoming nucleophile and the leaving group occupy axial positions in a trigonal bipyramidal geometry. researchgate.net

Various catalytic systems have been developed to improve the efficiency and selectivity of phosphonate transesterification.

Acid Catalysis : As seen with pinacol (B44631) phosphonates, acid catalysis (e.g., with acidulated methanol) is effective for activating the phosphonate toward nucleophilic attack by the alcohol. acs.orgnih.gov

Base Catalysis : The use of a catalytic amount of base can facilitate the transesterification of certain phosphonates. nih.gov An atom-efficient method has been developed using isopropenyl phosphate with a catalytic amount of base, which generates acetone (B3395972) as the sole byproduct. nih.gov While this was demonstrated for phosphates, the principle is applicable to analogous phosphonate systems.

Metal-Based Catalysis : Palladium(0) complexes have been used to catalyze cross-coupling reactions between H-phosphonate diesters and benzyl (B1604629) halides, yielding benzylphosphonate diesters. organic-chemistry.org

Microwave-Assisted Synthesis : Microwave irradiation has been employed as an alternative energy source to promote the transesterification of bis(2,2,2-trifluoroethyl)phosphonate (BTFEP) with various alcohols. This method proceeds under additive-free conditions with short reaction times. mdpi.com

Solid-Phase Catalysis : Recyclable solid acid catalysts, such as phosphotungstic acid-functionalized magnetic nanoparticles, have been shown to be effective for transesterification reactions, offering advantages in catalyst separation and reuse. rsc.org

Table 2: Catalytic Strategies for Phosphonate Ester Transesterification

| Catalyst Type | Example Catalyst/Reagent | Reaction | Reference |

|---|---|---|---|

| Acid | Acidulated Methanol | Ring-opening of pinacol phosphonates | acs.orgnih.gov |

| Base | Catalytic Base | Transesterification with enol phosphates | nih.gov |

| Metal | Pd(OAc)2 | Cross-coupling of H-phosphonates with benzyl halides | organic-chemistry.org |

| Solid Acid | Phosphotungstic Acid Nanoparticles | Transesterification with methanol | rsc.org |

| Energy Source | Microwave Irradiation | Transesterification of BTFEP | mdpi.com |

P-O Bond Cleavage and Phosphonic Acid Generation

The conversion of phosphonate esters to their corresponding phosphonic acids is a fundamental transformation, primarily achieved by cleaving the phosphorus-oxygen (P-O) ester bond. This dealkylation is crucial for unmasking the biologically active or functional phosphonic acid moiety from its protected ester form. nih.govresearchgate.net Phosphonate esters are generally susceptible to hydrolysis under both acidic and basic conditions. wikipedia.org However, these methods can be harsh and incompatible with sensitive functional groups within the molecule. tandfonline.comgoogle.com Consequently, a variety of milder dealkylation strategies have been developed. nih.gov

The McKenna reaction stands as a prominent and widely adopted method for the mild and efficient deprotection of phosphonate esters to phosphonic acids. nih.govbeilstein-journals.orgnih.gov This reaction utilizes bromotrimethylsilane (B50905) (BTMS) as the key reagent to transform dialkyl or aryl/alkyl phosphonate esters into bis(trimethylsilyl) ester intermediates. nih.govbeilstein-journals.orgresearchgate.net These silylated intermediates are highly labile and are readily hydrolyzed upon treatment with an alcohol (like methanol) or water to yield the final phosphonic acid. nih.govnih.gov

Silylation: The phosphonate ester reacts with bromotrimethylsilane. Experimental evidence from isotopic labeling studies has shown that the reaction proceeds via a nucleophilic attack of the phosphoryl oxygen (P=O) on the silicon atom of BTMS. nih.gov This forms a silylated phosphonium intermediate which then undergoes rearrangement and reaction with the bromide ion to cleave the alkyl/aryl ester group, forming a trimethylsilyl (B98337) ester and an alkyl/aryl bromide. For a diester, this step is repeated to form the bis(trimethylsilyl) phosphonate.

Solvolysis: The resulting bis(trimethylsilyl) phosphonate is then treated with a protic solvent, most commonly methanol or water, which rapidly cleaves the O-Si bonds to give the phosphonic acid and trimethylsilyl byproducts (e.g., methoxytrimethylsilane (B155595) or hexamethyldisiloxane). nih.govnih.gov

The popularity of the McKenna reaction stems from its mild conditions, high yields, and compatibility with a wide range of functional groups that might be sensitive to acidic or basic hydrolysis. nih.govnih.gov However, side reactions can occur, and precautions such as using dry solvents and an inert atmosphere are recommended to ensure high efficiency. nih.govbeilstein-journals.org Recent advancements have shown that microwave irradiation can dramatically accelerate the BTMS silyldealkylation process, further enhancing its utility. researchgate.netnih.gov

Table 1: Examples of McKenna Reaction Conditions for Phosphonate Deprotection

| Substrate Type | Reagent | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Dialkyl Phosphonates | BTMS | Acetonitrile or Chloroform | 36 °C | 24 h | Quantitative | nih.gov |

| Diethyl Phosphonates | BTMS | Dichloromethane | Reflux | N/A | High | beilstein-journals.org |

| Acyclic Nucleoside Phosphonates | BTMS (Microwave) | Acetonitrile | 100-140 °C | 1-5 min | Quantitative | nih.gov |

| Protected Phosphonic Acids | TMSBr | DMF | N/A | 48 h | Complete Conversion | researchgate.net |

This table is interactive. You can sort and filter the data.

Alternative Dealkylation Strategies for Phosphonate Esters

Beyond the McKenna reaction, several other methodologies exist for the dealkylation of phosphonate esters. The choice of reagent often depends on the stability of the substrate and the nature of the ester groups (e.g., methyl, ethyl, isopropyl, phenyl).

Harsh Acidic Hydrolysis: Historically, concentrated aqueous solutions of strong acids like hydrochloric acid (HCl) or hydrobromic acid (HBr) at elevated temperatures were used. nih.govtandfonline.com While effective, these conditions are harsh and unsuitable for molecules containing acid-labile groups. google.com

Other Silyl Halides:

Chlorotrimethylsilane (TMSCl): TMSCl is a more economical but less reactive alternative to BTMS. tandfonline.com Its use was initially limited to the more labile dimethyl phosphonates. However, for less reactive esters like diethyl phosphonates, the reaction can be driven to completion by using higher temperatures (130–140 °C) in a sealed pressure tube with a suitable solvent like chlorobenzene. tandfonline.comgoogle.com The addition of iodide salts, such as sodium iodide or lithium iodide, can accelerate the cleavage by in situ generation of the more reactive iodotrimethylsilane. tandfonline.commdpi.com

Iodotrimethylsilane (TMSI): TMSI is a highly effective reagent that rapidly and quantitatively dealkylates phosphonate esters at room temperature. mdpi.comrsc.org It is particularly useful for mild and selective dealkylation, though it is more expensive than TMSCl or BTMS. rsc.org

Other Reagents: Other reagents reported for phosphonate ester cleavage include boron tribromide and various amines, each with specific applications and selectivities. nih.gov

Table 2: Comparison of Alternative Dealkylation Reagents for Phosphonate Esters

| Reagent/Method | Typical Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Conc. HBr/HCl | Aqueous solution, high temp. | Inexpensive, powerful | Harsh, not chemoselective | nih.govtandfonline.com |

| TMSCl | High temp. (130-140°C), sealed tube | Economical | Requires harsh conditions, slow | tandfonline.comgoogle.com |

| TMSCl / NaI | Room temperature | Milder than TMSCl alone | Requires additive | mdpi.com |

| TMSI | Room temperature | Mild, rapid, quantitative | Expensive, less stable | rsc.org |

| Boron Tribromide | N/A | Effective for cleaving aryl ethers | Highly reactive, corrosive | nih.gov |

This table is interactive. You can sort and filter the data.

Other Significant Transformations of Phosphonate Esters

While dealkylation is a critical transformation, the phosphonate moiety can participate in a variety of other significant reactions that functionalize the C-P bond or rearrange the molecular skeleton.

The carbon-phosphorus (C-P) bond is known for its high stability, making its cleavage and functionalization a chemical challenge. wikipedia.orgnih.gov However, recent advances, particularly in transition metal catalysis, have provided efficient methods to achieve this transformation.

A notable development is the palladium-catalyzed cleavage of the C(sp³)–P(V) bond in α-aminophosphonates. nih.gov This protocol allows for the subsequent functionalization through recombination with various partners, enabling the synthesis of a diverse range of aryl, alkenyl, and alkyl organophosphine molecules. nih.gov Photocatalysis has also emerged as a powerful tool for forming C-P bonds, typically by reacting carbon-centered radicals with phosphorus compounds. rsc.org These methods provide novel pathways for constructing complex organophosphorus architectures that are otherwise difficult to access. nih.govrsc.org

Phosphonate esters can undergo several types of rearrangement and cyclization reactions, leading to structurally diverse products.

Rearrangement Reactions:

Phosphonate–Phosphate Rearrangement: This is a classic base-catalyzed isomerization where an α-hydroxyphosphonate rearranges to a phosphate ester. researchgate.netcdnsciencepub.com The reaction proceeds through the deprotonation of the hydroxyl group, followed by the migration of the phosphonyl group from the carbon to the oxygen atom.

nih.govresearchgate.net-Phospha-Brook Rearrangement: A related transformation is the nih.govresearchgate.net-phospha-Brook rearrangement, which also involves the migration of a phosphorus-containing group from a carbon to an adjacent oxygen atom. mdpi.com This rearrangement is a powerful tool in synthetic chemistry for creating α-phosphonyloxy esters. mdpi.com

Rearrangements of Unsaturated Phosphonates: Unsaturated phosphonate esters can undergo various pericyclic rearrangements. Depending on the structure of the unsaturated chain, reactions such as the Claisen orthoester rearrangement, Cope rearrangement, and nih.govresearchgate.net hydride shifts have been observed, leading to the formation of isomeric dienes or cyclized products. rsc.org

Cyclization Reactions: The phosphonate group can influence or directly participate in the formation of cyclic structures. For instance, unsaturated phosphonites can undergo (3+2)-cyclization reactions with aldehydes and thioketones to produce five-membered phosphorus-containing heterocycles. researchgate.net Additionally, phosphonate-stabilized carbanions are key intermediates in annulation reactions with cyclic enones. acs.org Methodologies have also been developed for synthesizing complex structures where a cyclic system, such as a cyclopropane (B1198618) or a triazole, is tethered to the phosphonate moiety, often for applications in medicinal chemistry. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise molecular structure of organophosphorus compounds in solution. nih.govjeol.com By analyzing the spectra of ¹H, ¹³C, and ³¹P nuclei, a complete picture of the atomic connectivity and chemical environment can be assembled. jeol.comjeol.com

One-dimensional NMR provides fundamental information about the different chemical environments of the nuclei within the molecule. The natural abundance and spin-1/2 nature of the ³¹P nucleus make it a powerful probe, providing unique structural insights through its chemical shift and its coupling to neighboring ¹H and ¹³C nuclei. jeol.comnih.gov

¹H NMR: The proton spectrum of this compound is predicted to show distinct signals for each part of the molecule. The protons on the phenyl ring are expected to appear in the aromatic region (δ 7.5–7.8 ppm), likely as complex multiplets due to proton-proton and proton-phosphorus couplings. The methoxy group protons (P-OCH₃) would present as a characteristic doublet around δ 3.7 ppm, with the splitting caused by a three-bond coupling to the phosphorus atom (³JHP). The long hexadecyl chain would show a terminal methyl group as a triplet near δ 0.87 ppm, a large signal for the bulk methylene (-(CH₂)₁₄-) groups around δ 1.25 ppm, and a distinct multiplet for the methylene group alpha to the phosphonate oxygen (P-O-CH₂-) around δ 1.6-1.8 ppm. organicchemistrydata.orglibretexts.org

¹³C NMR: The carbon spectrum provides a count of unique carbon atoms and information about their electronic environment. For this compound, the phenyl carbons would resonate between δ 128–133 ppm, with the ipso-carbon (the one directly bonded to phosphorus) appearing as a doublet with a large one-bond coupling constant (¹JCP). nih.govnih.gov The methoxy carbon is predicted around δ 52 ppm, also as a doublet due to two-bond coupling to phosphorus (²JCP). The hexadecyl chain would display a series of signals in the aliphatic region (δ 14–32 ppm), with the carbon alpha to the oxygen showing a distinct shift and C-P coupling. nih.govnih.gov

³¹P NMR: The ³¹P NMR spectrum is expected to show a single resonance, confirming the presence of only one phosphorus environment. For dialkyl phenylphosphonates, this signal typically appears in the range of +15 to +30 ppm (relative to 85% H₃PO₄). This chemical shift is highly sensitive to the nature of the groups attached to the phosphorus atom.

Predicted NMR Data for this compound

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling (J, Hz) |

|---|---|---|---|

| ¹H | Phenyl-H (ortho) | ~ 7.7 - 7.8 | m |

| Phenyl-H (meta, para) | ~ 7.5 - 7.6 | m | |

| P-O-CH₃ | ~ 3.7 | d, ³JHP ≈ 11 Hz | |

| P-O-CH₂-(CH₂)₁₄-CH₃ | ~ 1.6 - 1.8 | m | |

| -(CH₂)₁₄-CH₃ | ~ 0.8 - 1.4 | m (bulk CH₂), t (terminal CH₃) | |

| ¹³C | Phenyl C-P (ipso) | ~ 130 | d, ¹JCP ≈ 180-190 Hz |

| Phenyl C (other) | ~ 128 - 133 | d (ortho, meta), s (para) | |

| P-O-CH₃ | ~ 52 | d, ²JCP ≈ 7 Hz | |

| P-O-CH₂- | ~ 65 | d, ²JCP ≈ 6-8 Hz | |

| -(CH₂)₁₄- | ~ 22 - 32 | s | |

| -CH₃ | ~ 14 | s | |

| ³¹P | P=O | ~ +25 | s |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from 1D spectra and confirming the molecular structure by revealing through-bond and through-space correlations between nuclei. wikipedia.orgslideshare.net

Correlation Spectroscopy (COSY): This homonuclear experiment would map out the ¹H-¹H coupling networks. It would verify the connectivity within the hexadecyl chain by showing cross-peaks between adjacent methylene groups and confirm the coupling patterns within the phenyl ring. libretexts.org

Heteronuclear Single Quantum Coherence (HSQC): The ¹H-¹³C HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. wikipedia.org This would definitively link the proton assignments of the methoxy and hexadecyl groups to their corresponding carbon signals. The ¹H-³¹P HSQC is particularly powerful, as it directly correlates protons to the phosphorus nucleus, providing a sensitive method for confirming which protons are two or three bonds away from the phosphorus atom. biorxiv.org

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals longer-range (typically 2-3 bond) couplings between ¹H and ¹³C (or ³¹P). For this compound, key HMBC correlations would include:

A cross-peak between the methoxy protons (¹H) and the phosphorus atom (³¹P).

Correlations from the ortho protons of the phenyl ring (¹H) to the phosphorus atom (³¹P).

A correlation between the α-methylene protons of the hexadecyl chain (¹H) and the phosphorus atom (³¹P).

Correlations from the methoxy protons (¹H) to the ipso-carbon of the phenyl ring (¹³C), confirming the P-phenyl linkage.

Together, these 2D NMR techniques would provide irrefutable evidence for the complete bonding framework of the molecule. nih.gov

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including FTIR and Raman techniques, provides information on the functional groups present in a molecule based on their characteristic vibrational frequencies. surfacesciencewestern.com

FTIR spectroscopy is highly sensitive to polar bonds and is excellent for identifying key functional groups. surfacesciencewestern.commdpi.com The FTIR spectrum of this compound is expected to be dominated by a few very strong absorptions characteristic of the phosphonate group. A very strong band around 1250 cm⁻¹ would be assigned to the P=O stretching vibration. Strong bands corresponding to the P-O-C (alkyl and aryl) stretches would appear in the 950-1050 cm⁻¹ region. mdpi.com The spectrum would also feature prominent C-H stretching bands from the long alkyl chain just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) and aromatic C-H stretches above 3000 cm⁻¹.

Raman spectroscopy is complementary to FTIR, as it is more sensitive to non-polar, symmetric vibrations. surfacesciencewestern.com The Raman spectrum would provide a clear molecular fingerprint. It is expected to show a strong signal for the aromatic ring breathing modes (~1000 cm⁻¹ and ~1600 cm⁻¹). The symmetric P-phenyl bond vibration would also be Raman active. While the P=O stretch is visible in Raman, it is often less intense than in the FTIR spectrum. nih.gov The C-C backbone stretching vibrations of the hexadecyl chain would also contribute to the Raman spectrum.

Predicted Vibrational Spectroscopy Data for this compound

| Predicted Wavenumber (cm⁻¹) | Assignment | Technique (Expected Intensity) |

|---|---|---|

| ~3060 | Aromatic C-H Stretch | FTIR (m), Raman (m) |

| 2955, 2925, 2855 | Aliphatic C-H Stretch (Hexadecyl & Methyl) | FTIR (s), Raman (s) |

| ~1600 | Aromatic C=C Ring Stretch | FTIR (m), Raman (s) |

| ~1465, 1375 | Aliphatic C-H Bend | FTIR (m), Raman (m) |

| ~1250 | P=O Stretch | FTIR (vs), Raman (m) |

| ~1030 | P-O-C Stretch | FTIR (s), Raman (m) |

| ~735 | P-C (Phenyl) Stretch | Raman (s), FTIR (w) mdpi.com |

(vs = very strong, s = strong, m = medium, w = weak)

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy and for deducing its structure through analysis of its fragmentation patterns. nih.govmdpi.com

For this compound (C₂₃H₄₁O₃P), HRMS would first confirm its molecular formula by providing a highly accurate mass measurement of its molecular ion ([M]⁺ or [M+H]⁺), which is calculated to have a monoisotopic mass of 412.2742 g/mol .

Analysis of the fragmentation pattern provides further structural confirmation. Upon ionization, the molecular ion becomes energetically unstable and breaks apart into smaller, characteristic fragments. libretexts.org For organophosphorus esters, fragmentation often involves cleavage of the bonds adjacent to the phosphorus atom. mdpi.comresearchgate.net

Predicted key fragmentation pathways for this compound include:

Alpha-cleavage: Loss of the methoxy group ([M - OCH₃]⁺) or the phenyl group ([M - C₆H₅]⁺).

Cleavage of the alkyl chain: Loss of the hexadecyl radical ([M - C₁₆H₃₃]⁺) is a likely pathway.

Rearrangements: A McLafferty-type rearrangement could lead to the loss of hexadecene (C₁₆H₃₂) and the formation of a methyl phenyl hydrogen phosphate radical cation.

Formation of stable ions: The formation of a stable tropylium cation (m/z 91) is possible if fragmentation involves the phenyl group, and the formation of the phenylphosphonate core ion [C₆H₅PO₂H]⁺ (m/z 140) is also plausible. youtube.com

Predicted High-Resolution Mass Spectrometry Fragments for this compound

| Predicted m/z | Formula of Fragment | Identity of Fragment |

|---|---|---|

| 412.2742 | [C₂₃H₄₁O₃P]⁺ | Molecular Ion [M]⁺ |

| 381.2507 | [C₂₂H₃₈O₂P]⁺ | [M - OCH₃]⁺ |

| 335.2140 | [C₁₇H₂₈O₃P]⁺ | [M - C₆H₅]⁺ |

| 187.1357 | [C₇H₈O₃P]⁺ | [M - C₁₆H₃₃]⁺ |

| 156.0027 | [C₇H₆O₂P]⁺ | [C₆H₅P(O)OCH₃ - H]⁺ |

| 91.0548 | [C₇H₇]⁺ | Tropylium Cation |

Computational Chemistry and Theoretical Investigations of Phosphonate Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. By solving the Schrödinger equation with various levels of approximation, these methods can determine electronic structure, molecular geometries, and reactivity indices. northwestern.eduepfl.ch

Density Functional Theory (DFT) has become a principal method for studying the electronic properties and reaction mechanisms of organophosphorus compounds. mdpi.com DFT calculations are used to analyze the reactivity of phosphonates by examining quantum descriptors like frontier molecular orbitals (HOMO and LUMO), Hirshfeld charges, and molecular electrostatic potential. nih.govresearchgate.net For instance, studies on various phosphonate (B1237965) derivatives have utilized DFT with exchange-correlation functionals like PBEPBE and B3LYP, combined with basis sets such as 6-311++G** or 6-311G(d,p), to interpret chemical reactivity and predict reaction pathways. nih.govresearchgate.netresearchgate.net

The analysis of HOMO and LUMO energies is particularly crucial. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. mdpi.comresearchgate.net A smaller gap suggests higher reactivity. In phosphonates, the oxygen atom of the P=O group often plays a significant role in interactions, a feature that can be explored using DFT. nih.govresearchgate.net Thermodynamic studies using DFT can determine the energy, enthalpy, and free enthalpy changes of reaction pathways, confirming whether a proposed mechanism is thermodynamically feasible. researchgate.netimist.ma These calculations can account for high regioselectivity observed in reactions involving phosphonates, aligning theoretical predictions with experimental outcomes. researchgate.netresearchgate.net

| Descriptor | Calculated Value | Significance |

|---|---|---|

| EHOMO (eV) | -6.993 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO (eV) | -3.124 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE eV) | 3.869 | Indicates chemical reactivity and stability. researchgate.net |

| Ionization Potential (I) (eV) | 6.993 | Energy required to remove an electron. |

| Electron Affinity (A) (eV) | 3.124 | Energy released when an electron is added. |

Ab initio quantum chemistry methods solve the Schrödinger equation without using empirical parameters, relying solely on fundamental physical constants. mdpi.com Methods like Hartree-Fock (HF), followed by more sophisticated approaches that include electron correlation, are used for the precise determination of molecular structures. mdpi.commdpi.com Geometry optimization is a key application, where the goal is to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. wayne.eduscribd.com

For phosphonates, ab initio calculations can provide highly accurate bond lengths, bond angles, and dihedral angles. acs.org The process involves starting with an initial guess for the molecular geometry and iteratively refining it until the forces on the atoms are negligible. wayne.edu Various basis sets, which are sets of mathematical functions used to build the molecular orbitals, can be employed, with larger basis sets generally yielding more accurate results at a higher computational cost. mdpi.com The optimized geometry is crucial as it serves as the foundation for subsequent calculations, such as frequency analysis and the prediction of spectroscopic parameters. scribd.comacs.org

| Parameter | Calculated Value (Å or °) |

|---|---|

| P=O Bond Length | 1.49 Å |

| P–O Bond Length | 1.63 Å |

| P–C Bond Length | 1.80 Å |

| O=P–O Bond Angle | 114.4° |

| O=P–C Bond Angle | 119.3° |

| O–P–O Bond Angle | 106.1° |

Data derived from representative phosphonate studies. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of conformational changes. researchgate.netnih.gov

For a molecule with a long alkyl chain like Methyl phenyl hexadecylphosphonate, conformational flexibility is significant. MD simulations can explore the vast conformational space to identify stable conformers and the transitions between them. colab.ws These simulations can be performed using classical force fields, which are sets of parameters that describe the potential energy of the system. researchgate.net Alternatively, Ab Initio Molecular Dynamics (AIMD) can be used, where the forces are calculated "on the fly" using quantum mechanical methods. rsc.org AIMD is more computationally intensive but provides a more accurate description of electronic effects, which can be important in bond-breaking or bond-forming events. rsc.orgscispace.com Studies on related phosphate (B84403) and phosphonate systems have used MD to investigate the role of the solvent in conformational transitions and to understand the dynamics of interaction with surfaces or biological macromolecules. colab.wsrsc.orgmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling of Phosphonate Reactivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a compound and its biological activity or chemical reactivity. nih.gov For phosphonates, QSAR models have been developed to predict properties like toxicity. nih.govresearchgate.net

The process begins by calculating a set of molecular descriptors for a series of phosphonate compounds. These descriptors, which quantify various aspects of the molecular structure, can be derived from DFT calculations and include electronic parameters (e.g., HOMO/LUMO energies, Mulliken charges), steric parameters (e.g., molecular volume), and topological parameters. nih.govresearchgate.netnih.gov A mathematical model, often using multiple linear regression, is then constructed to correlate these descriptors with an observed activity. nih.govresearchgate.net Such models can predict the activity of new, untested compounds like this compound. For example, a QSAR model for phosphonate toxicity might find that the activity is a function of the molecular volume, the charge of the most electronegative atom, and the HOMO energy. nih.govresearchgate.net

| Descriptor Type | Example Descriptor | Relevance |

|---|---|---|

| Electronic | EHOMO (Eigenvalue of HOMO) | Related to the molecule's ability to donate electrons in a reaction. nih.govresearchgate.net |

| Steric/Structural | V (Molecular Volume) | Describes the size of the molecule, influencing its fit into an active site. nih.govresearchgate.net |

| Electronic | q (Charge of most electronegative atom) | Indicates the strength of electrostatic interactions. nih.govresearchgate.net |

| Topological | Number of H-bond acceptors | Quantifies the potential for hydrogen bonding interactions. nih.gov |

Theoretical Prediction of Spectroscopic Parameters

Computational methods are widely used to predict various spectroscopic parameters, which can aid in the interpretation of experimental spectra or even predict the spectrum of a yet-unsynthesized molecule. DFT calculations are particularly effective for this purpose. vub.be

For this compound, theoretical calculations can predict its vibrational (infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Visible) spectra. Vibrational frequencies can be calculated from the second derivatives of the energy with respect to atomic displacements, determined after a geometry optimization. researchgate.net Comparing these calculated frequencies with experimental FT-IR and FT-Raman spectra helps in assigning the observed vibrational bands to specific functional groups. researchgate.net Similarly, NMR chemical shifts can be calculated and compared to experimental data to confirm structural assignments. Time-Dependent DFT (TD-DFT) is used to calculate electronic excitation energies, which correspond to the absorption bands observed in UV-Visible spectra. researchgate.net The reliability of these theoretical predictions is often validated by showing a good agreement between the calculated and experimental spectra for related known compounds. vub.be

Applications in Advanced Organic Synthesis and Materials Science Research

Methyl Phenyl Hexadecylphosphonate as a Precursor in Organic Synthesis

Organophosphonates are foundational reagents in modern organic chemistry, valued for their ability to form new chemical bonds and introduce phosphorus-containing moieties into complex molecules.

One of the most powerful applications of phosphonate (B1237965) esters is in the Horner-Wadsworth-Emmons (HWE) reaction. This reaction is a cornerstone of alkene synthesis, where a phosphonate-stabilized carbanion reacts with an aldehyde or ketone to form a carbon-carbon double bond. alfa-chemistry.comwikipedia.orgslideshare.net

The HWE reaction, using a reagent like this compound, would proceed via the following general steps:

Deprotonation: A base removes the acidic proton alpha to the phosphorus atom, creating a nucleophilic carbanion.

Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone.

Elimination: The resulting intermediate collapses to form an alkene and a water-soluble phosphate (B84403) salt, which simplifies product purification compared to the classic Wittig reaction. alfa-chemistry.comorgsyn.org

A key advantage of the HWE reaction is its high stereoselectivity, typically favoring the formation of the (E)- or trans-alkene. wikipedia.org The specific structure of the phosphonate, including the phenyl and methyl groups, can influence the reactivity and selectivity of the reaction. wikipedia.orgthieme-connect.com The long hexadecyl chain, while not directly involved in the core reaction, would impart significant lipophilicity to the resulting alkene product.

Table 1: The Horner-Wadsworth-Emmons (HWE) Reaction

| Step | Description | Key Features |

| Reagents | Phosphonate Ester (e.g., this compound), Base (e.g., NaH), Carbonyl Compound (Aldehyde or Ketone) | Phosphonate carbanions are highly nucleophilic. wikipedia.orgthieme-connect.com |

| Mechanism | Deprotonation, Nucleophilic Addition, Elimination | Forms an oxaphosphetane intermediate. |

| Product | Alkene (predominantly E-isomer), Dialkyl Phosphate Salt | Water-soluble byproduct simplifies workup. alfa-chemistry.comorgsyn.org |

| Advantages | High (E)-selectivity, reacts with ketones, easier purification | A versatile and widely used olefination method. |

Beyond the HWE reaction, phosphonates can participate in other carbon-carbon bond-forming reactions, such as Friedel-Crafts-type alkylations, where the phosphonate acts as a precursor to an electrophilic species that can react with aromatic rings. rsc.orgacs.org

Phosphorylating agents are essential for introducing phosphate or phosphonate groups into molecules, a critical transformation in the synthesis of biologically active compounds and materials. While phosphonates themselves are not typically the direct phosphorylating agent, they are key precursors in phosphorylation reactions. For instance, through reactions like the Arbuzov reaction, they can be synthesized and subsequently modified to act as phosphorylating agents. nih.gov

The general strategy of phosphitylation followed by oxidation is a common method for phosphorylation. nih.gov In this context, a derivative of this compound could potentially be used to transfer the "phenyl hexadecylphosphonate" moiety to a target molecule, such as a hydroxyl group on a sugar or a phenol (B47542). This would be particularly relevant in medicinal chemistry for creating phosphate prodrugs, which can improve the solubility and bioavailability of a parent drug. nih.govnih.gov

Heterocyclic compounds are a vast and important class of molecules found in numerous pharmaceuticals and functional materials. Organophosphorus reagents, including phosphonates, are instrumental in their synthesis. chim.itnih.govrsc.org

Multicomponent reactions, such as the Kabachnik-Fields reaction, provide an efficient route to α-aminophosphonates, which can be precursors to or part of a heterocyclic system. beilstein-journals.org Furthermore, phosphonates can be designed as substrates for cyclization or cycloaddition reactions to build the heterocyclic core. beilstein-journals.orgmdpi.com For example, a suitably functionalized derivative of this compound could be envisioned as a building block in the synthesis of complex heterocycles like chromones, isoindoles, or pyridines. nih.govbeilstein-journals.orgmdpi.com

Table 2: Synthesis of Heterocyclic Phosphonates

| Reaction Type | Description | Example Heterocycles | Reference |

| Multicomponent Reactions | One-pot reactions combining three or more reactants to form a complex product. | Chromenes, Isoindoles | beilstein-journals.orgmdpi.com |

| Cycloaddition Reactions | Formation of a cyclic compound from two or more unsaturated molecules. | Isoxazoles, Triazoles | rsc.org |

| Phosphorylation of Heterocycles | Direct introduction of a phosphonate group onto a pre-existing heterocyclic ring. | Pyridines, Pyrimidines | nih.gov |

Materials Science Applications of Organophosphonates

The ability of the phosphonate group to strongly bind to metal oxides and participate in the formation of extended networks makes it highly valuable in materials science.

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. When phosphonates are used as the organic linkers, the resulting materials are often termed Metal-Organophosphonate frameworks (MOF-P). nih.govmdpi.comrsc.org These materials are known for their high thermal and chemical stability. nih.govmdpi.com

A bifunctional linker like a hypothetical "carboxy-phenyl hexadecylphosphonate" could be synthesized from a precursor like this compound. This linker would then be reacted with metal salts under solvothermal or hydrothermal conditions to form a MOF-P. mdpi.com The properties of the resulting framework—such as pore size, surface area, and chemical functionality—are dictated by the geometry of the metal cluster and the structure of the organic linker. nih.gov The long hexadecyl chain would introduce significant hydrophobicity into the pores of the MOF, which could be exploited for applications in selective gas separation or as a catalyst support for reactions in non-polar media. Zirconium-based MOFs, in particular, have shown exceptional stability and catalytic activity for the hydrolysis of organophosphates like pesticides and chemical nerve agents. acs.orgnih.gov

Organophosphonates have a strong affinity for metal oxide surfaces, allowing them to form robust, well-ordered Self-Assembled Monolayers (SAMs). acs.orgnih.gov This property is widely used to tailor the surface properties of materials.

This compound, or its corresponding phosphonic acid, would be an excellent candidate for forming such SAMs. The phosphonate headgroup would anchor the molecule to an oxide surface, such as silicon dioxide (SiO₂), titanium dioxide (TiO₂), or aluminum oxide (Al₂O₃). acs.orgprinceton.edu The long, hydrophobic hexadecyl chains would then orient away from the surface, creating a dense, non-polar interface.

This surface modification has several applications:

Corrosion Inhibition: Phosphonate coatings can protect metals from corrosion. researchgate.net

Electronics: SAMs are used as ultra-thin gate dielectrics or buffer layers in organic thin-film transistors (OTFTs), improving device performance. acs.org

Biomaterials: Phosphonate coatings can improve the stability of nanoparticles for biomedical applications. nih.gov

Hydrophobic/Oleophobic Surfaces: By incorporating fluorine into the alkyl chain, highly repellent surfaces can be created. While the hexadecyl chain is not fluorinated, it would still impart significant water repellency. google.com

The formation of these layers is often a straightforward process, sometimes requiring only the immersion of the substrate in a dilute solution of the phosphonic acid followed by a thermal annealing step. acs.orgprinceton.edu

Self-Assembled Monolayers (SAMs) Derived from Long-Chain Phosphonates

Self-assembled monolayers (SAMs) are highly organized molecular films that spontaneously form on the surface of a substrate. The formation and stability of these layers are dictated by the interaction of a specific "head group" with the substrate, and the intermolecular forces between adjacent molecular chains. Long-chain organophosphonates, such as those related to this compound, are particularly effective in forming robust and densely packed SAMs on a variety of metal oxide surfaces. nih.govnih.gov

The phosphonate moiety serves as a strong anchoring group, forming covalent or strong dative bonds with surface hydroxyl groups on materials like silicon oxide, aluminum oxide, titanium dioxide, and zirconium dioxide. acs.orgmdpi.com The hexadecyl (C16) chain of this compound provides the necessary van der Waals interactions between adjacent molecules to drive the formation of a well-ordered, quasi-crystalline monolayer. The quality of this molecular organization is crucial for applications in molecular electronics and sensor technology, as it directly influences properties like electron transport. nih.gov

Research on analogous long-chain phosphonic acids, such as octadecylphosphonic acid (ODPA), has provided significant insights into the behavior of these monolayers. Studies using techniques like Near-Edge X-ray Absorption Fine Structure (NEXAFS) and Sum Frequency Generation (SFG) spectroscopy have determined the molecular orientation and ordering within these films. For instance, the tilt angles of the alkyl chains in ODPA SAMs on silicon oxide have been measured to be approximately 37°. nih.govacs.org While the terminal methyl and phenyl ester groups of this compound would influence the final surface properties, the fundamental principles of SAM formation driven by the long alkyl chain and phosphonate headgroup remain the same.

Table 1: Comparative Properties of Long-Chain Phosphonate SAMs on Different Oxide Substrates

| Substrate | Binding Interaction Strength | Degree of Conformational Order | Chain Mobility | Reference |

| Zirconated Silica | Strongest | High | Low | acs.org |

| Zirconium Dioxide (ZrO₂) | Strong | Moderate | Moderate | acs.org |

| Titanium Dioxide (TiO₂) | Weaker | Lower | High | acs.org |

| Silicon Oxide (SiO₂) | Strong | High | Low | nih.govnih.gov |

| Aluminum Oxide (Al₂O₃) | Reactive (forms bulk phosphonate) | N/A | N/A | acs.org |

Hybrid Organic-Inorganic Materials Development

Hybrid organic-inorganic materials are composites that integrate the distinct properties of both organic and inorganic components at the molecular level. Phosphonate esters like this compound are excellent candidates for creating these materials, acting as "coupling molecules" that bridge the two phases through strong chemical bonds. academie-sciences.frresearchgate.net

The phosphonate group can be incorporated into inorganic networks, such as those made from metal oxides, through processes like the sol-gel method. academie-sciences.frresearchgate.net In a typical sol-gel synthesis, a metal alkoxide (e.g., a titanium or zirconium precursor) is co-condensed with the phosphonate ester. This results in a hybrid material where the inorganic part forms a stable M-O-M and M-O-P framework, and the organic substituents (the phenyl and hexadecyl groups) are homogeneously distributed throughout the material. academie-sciences.fr This approach allows for precise control over the material's properties, including porosity, surface area, and functionality. academie-sciences.frrsc.org

The integration of such organic groups can impart new functionalities to the inorganic matrix. For example, the long hexadecyl chain can introduce hydrophobicity, while the phenyl group can be functionalized to anchor catalysts or other active molecules. Metal phosphonate hybrid materials have shown promise in a wide range of applications, including catalysis, chemical separations, and energy storage, due to their designed porosity and functional versatility. researchgate.netrsc.org

Advanced Reagents and Catalysts Derived from Phosphonate Esters

Phosphonate esters are not only building blocks for materials but also valuable precursors for the synthesis of advanced reagents and catalysts used in precision organic chemistry. organic-chemistry.org Their stability and versatile reactivity make them a key component in modern catalytic systems.

Chiral Phosphonate Reagents in Asymmetric Catalysis

Asymmetric catalysis, the synthesis of predominantly one enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical and fine chemical industries. Chiral phosphonates are widely used as reagents and catalysts in these processes. researchgate.netunl.pt The development of methods to synthesize chiral phosphonates, such as the asymmetric hydrophosphonylation of imines (the aza-Pudovik reaction) or carbonyls (the phospha-aldol reaction), has been a major focus of research. unl.ptmdpi.com

While this compound is not inherently chiral, it can be used as a substrate in reactions that introduce a chiral center. More importantly, phosphonate ester frameworks can be modified to create chiral ligands for metal catalysts. The stereochemical outcome of a reaction is then controlled by the chiral environment created by the ligand. researchgate.net The presence of different groups on the phosphorus atom—such as the methyl and phenyl groups in this case—allows for fine-tuning of the electronic and steric properties of the resulting catalyst, which is crucial for achieving high enantioselectivity. acs.org

Table 2: Examples of Asymmetric Reactions Utilizing Chiral Phosphonate Chemistry

| Reaction Type | Reactants | Product Type | Catalyst Type | Reference |

| Phospha-Aldol Reaction | Aldehyde + Phosphite (B83602) | α-Hydroxy Phosphonate | Chiral Lewis Base or Metal Complex | mdpi.com |

| Phospha-Mannich Reaction | Imine + Phosphite | α-Amino Phosphonate | Chiral Brønsted Acid or Base | researchgate.netmdpi.com |

| Phospha-Michael Addition | α,β-Unsaturated Ketone + Phosphite | γ-Ketophosphonate | Chiral Organocatalyst | mdpi.com |

| Asymmetric Hydroboration | Allylic Phosphonate + Borane | Chiral β-Borylated Phosphonate | Chiral Rhodium-Monophosphite Complex | acs.org |

Ligand Design for Transition Metal Catalysis

The phosphorus atom in a phosphonate ester possesses a lone pair of electrons that can coordinate to a transition metal center, making these compounds effective ligands in catalysis. acs.org The properties of the resulting metal complex are heavily influenced by the substituents on the phosphonate. In this compound, the methyl, phenyl, and hexadecyl groups each play a role in defining the ligand's character.

Electronic Effects: The phenyl group can withdraw electron density from the phosphorus atom, affecting the strength of the metal-ligand bond.

Steric Effects: The bulky hexadecyl chain provides significant steric hindrance around the metal center. This can be advantageous in controlling the selectivity of a catalytic reaction by directing the approach of substrates.

Solubility: The long alkyl chain enhances the solubility of the metal complex in nonpolar organic solvents, which is often desirable for homogeneous catalysis.

Phosphonate-based ligands have been successfully employed in a variety of transition metal-catalyzed reactions, including cross-coupling reactions and hydroformylation. organic-chemistry.org The ability to systematically modify the ester and organic groups attached to the phosphorus atom makes phosphonates a highly tunable class of ligands for the development of bespoke catalysts with optimized activity and selectivity. rsc.orgacs.org

Environmental Fate and Degradation Pathways of Organophosphonates

Abiotic Degradation Mechanisms

Abiotic degradation encompasses non-biological processes that break down chemical compounds in the environment. For methyl phenyl hexadecylphosphonate, the primary abiotic degradation pathways are expected to be photolysis and chemical hydrolysis of its ester bonds.

Photolysis, the breakdown of compounds by light, can be a significant degradation pathway for some organic pollutants. Direct photolysis occurs when a molecule absorbs light and undergoes a chemical transformation. Indirect photolysis involves other light-absorbing substances in the environment (photosensitizers) that generate reactive species, such as hydroxyl radicals, which then degrade the target compound. acs.org

Table 1: Inferred Photolytic Behavior of this compound

| Feature | Inferred Behavior | Rationale |

| Direct Photolysis | Likely limited | The C-P bond is highly stable. msu.ru |

| Indirect Photolysis | Potentially significant | The phenyl group can be susceptible to attack by photochemically generated reactive oxygen species. acs.org |

| Influence of Hexadecyl Chain | May reduce photolysis rates | Increased hydrophobicity may lead to partitioning into soil and sediment, away from sunlight. |

Chemical hydrolysis is a primary abiotic degradation pathway for phosphonate (B1237965) esters, cleaving the P-O-C ester bonds. nih.gov The rate of hydrolysis is influenced by pH and the nature of the ester groups. mdpi.comnih.gov For this compound, there are two distinct ester groups: a methyl ester and a phenyl ester.

Generally, aryl esters of phosphonates are more susceptible to hydrolysis than alkyl esters. nih.gov The hydrolysis of the phenyl ester bond would likely be the initial and faster step, releasing phenol (B47542). The hydrolysis of the methyl ester bond would follow, releasing methanol (B129727). The rate of hydrolysis is also affected by steric hindrance; however, the methyl group presents minimal steric hindrance. mdpi.com The long hexadecyl chain is not directly involved in the hydrolysis of the ester bonds but its hydrophobicity will significantly affect the compound's solubility and partitioning in aquatic environments, which in turn influences its availability for hydrolysis. nih.gov In acidic conditions, the hydrolysis of some alkyl phosphonates can be faster than in basic conditions, though this is dependent on the specific alkyl group. mdpi.comnih.gov

Table 2: Inferred Hydrolysis Characteristics of this compound

| Ester Group | Relative Hydrolysis Rate | Primary Hydrolysis Product | Influencing Factors |

| Phenyl Ester | Faster | Phenol | More labile than the alkyl ester. nih.gov |

| Methyl Ester | Slower | Methanol | Generally more stable to hydrolysis than aryl esters. nih.gov |

Environmental Persistence and Transformation Products Research

The environmental persistence of an organophosphonate is a balance between its resistance to degradation and the prevalence of effective degradation pathways. Given the stability of the C-P bond, organophosphonates can be more persistent than their phosphate (B84403) ester counterparts. msu.ru However, the presence of ester linkages in this compound provides points of weakness for abiotic and biotic degradation.

The primary transformation products from the initial degradation of this compound are expected to be:

Methanol: From the hydrolysis of the methyl ester.

Phenol: From the hydrolysis of the phenyl ester.

Hexadecylphosphonic acid: The remaining phosphonic acid after the loss of both ester groups. sigmaaldrich.com

Further degradation of hexadecylphosphonic acid by microbial action would lead to the formation of hexadecane (B31444) and inorganic phosphate. msu.ru The ultimate fate of the carbon from the hexadecyl chain would be incorporation into microbial biomass or mineralization to carbon dioxide. The environmental fate of aminomethylphosphonic acid (AMPA), a breakdown product of the herbicide glyphosate, has been studied, and its degradation can also be carried out by various microorganisms. nih.govcranfield.ac.uk

Table 4: Inferred Environmental Persistence and Transformation Products of this compound

| Environmental Compartment | Inferred Persistence | Primary Transformation Products |

| Water | Low to Moderate (due to partitioning) | Methanol, Phenol, Hexadecylphosphonic acid |

| Soil/Sediment | Moderate to High (due to adsorption) | Hexadecylphosphonic acid, and its subsequent degradation products |

Analytical Methodologies for Trace Metabolite Detection

The detection of trace metabolites of organophosphonates, such as the predicted metabolites of this compound, in environmental matrices presents a significant analytical challenge. The inherent stability of the carbon-phosphorus (C-P) bond in phosphonates means that while they are resistant to simple hydrolysis, they can be transformed through microbial action into various smaller molecules. researchgate.netnih.gov The detection of these trace metabolites requires highly sensitive and specific analytical techniques.